(6-Bromopyridin-3-yl)methanamine
Description
Significance of Pyridine (B92270) Derivatives in Advanced Organic and Medicinal Chemistry
Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is a fundamental scaffold in a vast array of natural products and synthetic compounds. nih.gov Structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, the pyridine ring possesses unique electronic properties that make it a cornerstone in drug discovery and development. nih.gov The nitrogen atom imparts basicity, polarity, and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. medchemexpress.com
The versatility of the pyridine nucleus allows for its incorporation into a wide range of pharmacologically active agents. uni.lusigmaaldrich.com Pyridine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. uni.luresearchgate.netbenthamscience.com This broad utility has cemented the pyridine scaffold as a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic agents. uni.lusigmaaldrich.com
Overview of (6-Bromopyridin-3-yl)methanamine as a Strategic Building Block in Complex Molecule Synthesis
This compound is a bifunctional derivative of pyridine that serves as a highly strategic building block for the synthesis of more complex molecules. bldpharm.combldpharm.com Its structure incorporates two key reactive sites: a bromine atom attached to the pyridine ring and a primary aminomethyl group. This dual functionality allows for selective and sequential chemical modifications, making it an ideal intermediate for constructing diverse molecular libraries.
The bromine atom at the 6-position of the pyridine ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. orgsyn.org This enables the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.
Simultaneously, the nucleophilic primary amine of the methanamine group at the 3-position provides a site for a different set of chemical transformations. It can readily react to form amides, sulfonamides, secondary or tertiary amines, and other functional groups. This reactivity is fundamental in creating linkers or attaching the scaffold to other molecular fragments. The strategic placement of these two functional groups allows chemists to build out complex structures in a controlled and predictable manner, making this compound a valuable component in the synthetic chemist's toolbox, particularly for creating novel compounds for pharmaceutical and life science research. medchemexpress.combldpharm.com
Chemical and Physical Properties of this compound
The following table summarizes key physical and chemical properties of this compound, based on computed data.
| Property | Value | Source |
| Molecular Formula | C6H7BrN2 | nih.gov |
| Molecular Weight | 187.04 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Boiling Point | 290.1°C at 760 mmHg | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Monoisotopic Mass | 185.97926 Da | nih.gov |
| XLogP3 | 0.7 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Synonyms and Identifiers
The compound this compound is known by several different names and is registered under various chemical identifiers.
| Type | Identifier | Source |
| CAS Number | 120740-10-5 | nih.govsigmaaldrich.com |
| Synonym | 5-Aminomethyl-2-bromopyridine | nih.gov |
| Synonym | (6-Bromopyridin-3-yl)methylamine | nih.gov |
| Synonym | 6-Bromo-3-pyridylmethylamine | nih.gov |
| PubChem CID | 22450529 | nih.gov |
| InChIKey | AMCICDDTKARWJB-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-bromopyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCICDDTKARWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625702 | |
| Record name | 1-(6-Bromopyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120740-10-5 | |
| Record name | 1-(6-Bromopyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Bromopyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 6 Bromopyridin 3 Yl Methanamine and Its Derivatives
Direct Synthesis Routes to (6-Bromopyridin-3-yl)methanamine
The direct synthesis of this compound involves creating the core structure through precursor-based pathways or by strategically introducing the bromine atom onto a pre-formed pyridine-3-ylmethanamine scaffold.
Precursor-Based Synthetic Pathways for this compound
The synthesis of this compound often commences from commercially available and relatively inexpensive precursors. A common strategy involves the use of 2,5-disubstituted pyridines, where one substituent is a bromine atom and the other is a group that can be converted into an aminomethyl group.
For instance, a plausible synthetic route starts from 2-bromo-5-cyanopyridine. The cyano group can be reduced to an aminomethyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This transformation directly yields the desired this compound.
| Precursor | Reagents and Conditions | Product |
| 2-Bromo-5-cyanopyridine | 1. LiAlH₄, THF2. Aqueous workup | This compound |
| 2-Bromo-5-(hydroxymethyl)pyridine | 1. Thionyl chloride (SOCl₂)2. Ammonia (NH₃) | This compound |
Another approach utilizes 2,6-dibromopyridine. mdpi.com A Grignard exchange reaction, for example using isopropylmagnesium chloride lithium chloride complex, can selectively replace one of the bromine atoms with a formyl group after quenching with a formylating agent like N,N-dimethylformamide (DMF). mdpi.com The resulting 6-bromo-3-formylpyridine can then be converted to the oxime, which is subsequently reduced to the amine.
Strategic Bromination Approaches for Pyridine-3-ylmethanamine Core Formation
An alternative to building the molecule from a brominated precursor is to introduce the bromine atom at a later stage of the synthesis. This involves the direct bromination of pyridine-3-ylmethanamine or a protected derivative. However, the direct bromination of the pyridine (B92270) ring can be challenging due to the deactivating effect of the nitrogen atom, which makes electrophilic substitution difficult. researchgate.net
Electrophilic bromination of pyridine itself requires harsh conditions, such as high temperatures and the presence of oleum, and typically leads to substitution at the 3-position. researchgate.net For pyridine-3-ylmethanamine, the directing effects of both the aminomethyl group and the ring nitrogen must be considered. The aminomethyl group is an activating, ortho-, para-director, while the pyridine nitrogen is a deactivating, meta-director. This can lead to a mixture of products.
To achieve selective bromination at the 6-position (ortho to the aminomethyl group and meta to the ring nitrogen), specific brominating agents and conditions may be employed. N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are often used as sources of electrophilic bromine under controlled conditions. google.com The reaction may be carried out in a suitable solvent, and the temperature can be adjusted to optimize the regioselectivity.
| Starting Material | Brominating Agent | Conditions | Major Product |
| Pyridine-3-ylmethanamine | N-Bromosuccinimide (NBS) | Acetic acid, room temperature | Mixture including this compound |
| Pyridine-3-ylmethanamine | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Inert solvent, controlled temperature | This compound |
Transformations of Functional Groups on this compound
Once synthesized, this compound serves as a versatile intermediate for further chemical modifications. The presence of two distinct functional groups, the primary amine and the bromo substituent, allows for a wide range of derivatization reactions.
Amine Group Modifications and Derivatization
The primary amine group of this compound is a nucleophilic center and can readily undergo a variety of chemical transformations. These modifications are crucial for building more complex molecules with diverse biological activities or material properties.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. bldpharm.com
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.
These reactions are typically carried out under standard conditions, often in the presence of a base to neutralize the acid generated during the reaction. The choice of solvent and temperature depends on the specific reagents used.
| Reagent Type | Example Reagent | Product Type |
| Acyl chloride | Acetyl chloride | Amide |
| Alkyl halide | Methyl iodide | Secondary/Tertiary amine |
| Aldehyde | Benzaldehyde | Substituted amine (via reductive amination) |
| Sulfonyl chloride | p-Toluenesulfonyl chloride | Sulfonamide |
| Isocyanate | Phenyl isocyanate | Urea |
The derivatization of the amine group can significantly alter the physicochemical properties of the molecule, such as its polarity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity.
Reactivity of the Bromine Moiety in Diverse Chemical Reactions
The bromine atom on the pyridine ring is a key functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to the use of this compound as a scaffold in combinatorial chemistry and drug discovery.
The bromine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the ortho and para positions. quimicaorganica.orgyoutube.com In the case of this compound, the bromine is at a position activated towards nucleophilic attack.
A variety of nucleophiles can be used to displace the bromide ion, including:
Amines: To introduce new amino substituents.
Alcohols/Alkoxides: To form ethers.
Thiols/Thiolates: To form thioethers.
Cyanide: To introduce a cyano group, which can be further elaborated.
These reactions are often carried out in polar aprotic solvents at elevated temperatures. The reactivity can be influenced by the nature of the nucleophile and the presence of any protecting groups on the aminomethyl moiety. It is generally observed that for halogenated aromatic systems, the reactivity follows the trend F > Cl > Br > I for SNAr reactions. nih.gov However, 6-bromopyridine derivatives have been shown to undergo facile substitution with various nucleophiles. nih.gov
| Nucleophile | Product Type |
| Ammonia/Amines | 6-Aminopyridine derivative |
| Sodium methoxide | 6-Methoxypyridine derivative |
| Sodium thiophenoxide | 6-(Phenylthio)pyridine derivative |
| Potassium cyanide | 6-Cyanopyridine derivative |
Electrophilic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on the pyridine ring is a challenging but important transformation for modifying the core structure of molecules like this compound. nrochemistry.com The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles compared to benzene (B151609). nrochemistry.commatrix-fine-chemicals.com Furthermore, under the acidic conditions typically required for these reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further increasing this deactivation. nrochemistry.commatrix-fine-chemicals.com
For this compound, the regiochemical outcome of an electrophilic substitution is governed by the directing effects of the existing substituents: the bromine atom at the C6 position, the aminomethyl group at the C3 position, and the ring nitrogen itself.
Ring Nitrogen: Strongly deactivating and directs incoming electrophiles to the meta-position (C3 and C5). matrix-fine-chemicals.com
Bromo Group (C6): This halogen is a deactivating substituent due to its inductive electron-withdrawing effect, but it is an ortho-, para-director because of resonance effects, directing to the C5 position. nih.gov
Aminomethyl Group (C3): The -CH₂NH₂ group is typically activating and ortho-, para-directing. However, under the strong acidic conditions of most SEAr reactions, the primary amine is protonated to form a -CH₂NH₃⁺ group. This ammonium (B1175870) group is strongly deactivating and meta-directing, guiding electrophiles to the C5 position.
Considering these combined effects, electrophilic substitution on this compound is expected to be difficult, requiring harsh reaction conditions. The substitution, if successful, would overwhelmingly occur at the C5 position, as it is the meta-position relative to the protonated aminomethyl group and the ring nitrogen, and the ortho-position relative to the bromo group.
To circumvent the severe deactivation, an alternative strategy involves the N-oxidation of the pyridine ring prior to electrophilic substitution. The resulting pyridine N-oxide is more reactive than pyridine itself, and the oxide group directs substitution to the C4 (para) and C2/C6 (ortho) positions. matrix-fine-chemicals.com Subsequent reduction of the N-oxide would then yield the substituted pyridine.
Derivatization Strategies Employing this compound as a Building Block
The dual reactivity of this compound makes it a valuable scaffold for constructing more complex molecules. The primary amine can be readily functionalized, and the bromo group serves as a handle for cross-coupling reactions.
N-Alkylation and Acylation Reactions for Advanced Derivative Synthesis
The primary amine of this compound is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modifying the compound's steric and electronic properties for applications in medicinal chemistry and materials science. nih.govnih.gov
N-Alkylation involves the reaction of the amine with an alkyl halide or other alkylating agents. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, preventing the formation of the unreactive ammonium salt. sciencemadness.org Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or acetonitrile (B52724) being effective. sciencemadness.org Over-alkylation to form secondary and tertiary amines can occur, but reaction conditions can be optimized to favor mono-alkylation. A specific example includes the synthesis of N1-((6-Bromopyridin-3-yl)methyl)-N1-methylethane-1,2-diamine. nih.gov
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. These reactions are typically high-yielding and proceed under mild conditions. researchgate.net A base, such as pyridine or triethylamine, is often added to scavenge the acid byproduct. Greener methods have also been developed, using acetonitrile as both the acylating agent and solvent in the presence of a solid catalyst like alumina. nih.gov
Below is a table summarizing typical conditions for these derivatizations.
| Transformation | Reagent | Catalyst/Base | Solvent | Typical Conditions | Product Type |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Na₂CO₃, or Et₃N | DMF, Acetonitrile | Room Temp. to Reflux | Secondary Amine (R-NH-CH₂-Py) |
| N-Acylation | Acyl Chloride (R-COCl) | Pyridine or Et₃N | CH₂Cl₂, THF | 0 °C to Room Temp. | Amide (R-CONH-CH₂-Py) |
| N-Acylation | Acid Anhydride ((RCO)₂O) | Pyridine or Et₃N | CH₂Cl₂, THF | Room Temp. | Amide (R-CONH-CH₂-Py) |
| Reductive Amination | Aldehyde/Ketone (R₂C=O) | NaBH(OAc)₃, NaBH₃CN | DCE, MeOH | Room Temp. | Secondary/Tertiary Amine |
Py = (6-Bromopyridin-3-yl)
Cross-Coupling Reactions for Pyridine Ring Functionalization (e.g., Suzuki Coupling)
The bromine atom at the C6 position of the pyridine ring provides a crucial handle for transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. libretexts.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgorganic-chemistry.org
The general catalytic cycle for the Suzuki reaction involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid with a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.gov
This methodology allows for the introduction of a vast range of aryl, heteroaryl, and alkyl groups at the C6 position of the pyridine ring. The reaction conditions are generally mild and tolerant of many functional groups, including the primary amine on the substrate (which may require protection depending on the specific conditions and reagents used). The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields. nih.govresearchgate.net
| Component | Examples |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | PPh₃, RuPhos, SPhos, XPhos |
| Boronic Acid/Ester | Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Alkyl-B(OR)₂ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
Heterocyclic Annulation and Fused Ring System Formation
The functional groups of this compound can be utilized to construct fused heterocyclic ring systems, which are common motifs in pharmacologically active compounds. Annulation reactions involve the formation of a new ring onto the existing pyridine scaffold.
One potential strategy is the synthesis of imidazo[1,2-a]pyridines . While the classical synthesis involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone, derivatives of this compound can be envisioned as precursors to related fused systems. For example, after acylation of the primary amine, intramolecular cyclization could be explored. A more direct approach could involve a multi-component reaction where the aminomethyl group acts as a key nucleophile. nih.govnih.gov
Another important annulation strategy is the Pictet-Spengler reaction , which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. nrochemistry.comwikipedia.org While this compound is not a β-arylethylamine, analogous cyclizations are conceivable. A reaction between the aminomethyl group and a suitable bifunctional partner could lead to the formation of a new six-membered heterocyclic ring fused to the pyridine. For instance, reaction with an α,β-unsaturated ketone followed by intramolecular cyclization could yield a dihydropyridopyridine derivative. The success of such reactions depends on the nucleophilicity of the pyridine ring and the reaction conditions employed to facilitate the electrophilic cyclization step. depaul.edunih.gov
The general approach involves leveraging the aminomethyl group as a nucleophile to react with a bifunctional electrophile. The second reactive site on the electrophile can then engage in a cyclization reaction with a carbon atom of the pyridine ring, typically facilitated by the ring's inherent nucleophilicity or through a metal-catalyzed process.
Advanced Spectroscopic and Chromatographic Methodologies in Compound Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govuni.lubldpharm.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of (6-Bromopyridin-3-yl)methanamine by mapping the magnetic environments of its constituent protons and carbon atoms.
The ¹H NMR spectrum of this compound provides critical information about the number and connectivity of protons in the molecule. The pyridine (B92270) ring exhibits three distinct aromatic protons. The proton at the C2 position, situated between the nitrogen atom and the bromine-bearing carbon, is expected to appear as a doublet. The proton at the C4 position, adjacent to the aminomethyl substituent, typically presents as a doublet of doublets due to coupling with both the C2 and C5 protons. The C5 proton, adjacent to the bromine-substituted carbon, should appear as a doublet.
The aminomethyl group (-CH₂-) protons are expected to produce a singlet, while the primary amine (-NH₂) protons typically appear as a broad singlet which can exchange with deuterium (B1214612) oxide (D₂O). The exact chemical shifts can vary based on the solvent used.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine H-2 | ~8.4 | d |
| Pyridine H-4 | ~7.8 | dd |
| Pyridine H-5 | ~7.5 | d |
| Methylene (B1212753) (-CH₂-) | ~3.8 | s |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. This compound contains six distinct carbon signals. The carbon atom bonded to the electronegative bromine atom (C6) is significantly deshielded. The carbons of the pyridine ring (C2, C3, C4, C5) appear in the aromatic region, with their specific shifts influenced by the nitrogen atom and the substituents. The methylene carbon (-CH₂) of the aminomethyl group appears in the aliphatic region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~150 |
| C3 | ~135 |
| C4 | ~138 |
| C5 | ~128 |
| C6 (C-Br) | ~142 |
Note: Predicted values are based on computational models and analysis of related compounds.
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysisnih.govuni.lubldpharm.com
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its structure. The compound has a monoisotopic mass of 185.97926 Da. nih.govuni.lu Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak in the mass spectrum will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity.
High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted adducts in electrospray ionization (ESI) mode include [M+H]⁺ with a mass-to-charge ratio (m/z) of 186.98654 and [M+Na]⁺ with an m/z of 208.96848. uni.lu The fragmentation of amines is often dominated by alpha-cleavage, which in this case would involve the cleavage of the bond between the pyridine ring and the aminomethyl group. libretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 185.979 / 187.977 | Molecular ion peak showing 1:1 isotopic pattern for Bromine |
| [M+H]⁺ | 186.987 / 188.985 | Protonated molecule |
Source: Predicted data from PubChem. uni.lu
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identificationnih.govbldpharm.com
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
The primary amine group (-NH₂) is a key feature, identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region (one for asymmetric and one for symmetric stretching). openstax.org An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹. libretexts.org The aromatic pyridine ring gives rise to C-H stretching vibrations typically found just above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ range. libretexts.org The C-Br stretch is expected to appear in the fingerprint region, usually below 690 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | Pyridine Ring | 3010-3100 |
| C-H Stretch (Aliphatic) | -CH₂- | 2850-2960 |
| N-H Bend | Primary Amine | 1590-1650 |
| C=C and C=N Stretch | Pyridine Ring | 1400-1600 |
| C-N Stretch | Aliphatic Amine | 1000-1250 |
Note: Frequencies are typical values for the specified functional groups. openstax.orglibretexts.orglibretexts.org
High-Performance Liquid Chromatography (HPLC) and Related Techniques for Purity and Isolation Studiesuni.lubldpharm.com
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for its isolation in preparative applications. Commercial batches of this compound often report a purity of 98% or higher, as determined by HPLC. sigmaaldrich.com
A typical analytical method would involve reversed-phase chromatography. In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The mobile phase is usually a gradient mixture of an aqueous solvent (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the pyridine ring is an effective chromophore. This technique allows for the separation of the main compound from any impurities, starting materials, or by-products, with purity calculated from the relative peak areas in the resulting chromatogram.
Pharmacological and Biological Research Applications of 6 Bromopyridin 3 Yl Methanamine Derivatives
Enzyme Modulation and Inhibitor Design
Investigation of Other Enzyme Targets and Modulators
Beyond well-established targets, derivatives of the (6-bromopyridin-3-yl)methanamine scaffold are being investigated for their potential to modulate various other enzymes implicated in disease. The inherent reactivity and structural geometry of the aminopyridine core allow for the synthesis of diverse libraries of compounds, which are then screened against different enzyme families.
One area of investigation involves serine/threonine kinases like Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a key regulator in numerous cellular processes, and its aberrant activity is linked to pathologies such as Alzheimer's disease, type 2 diabetes, and certain cancers. researchgate.net Research into isonicotinamides, which share structural similarities with derivatives of this compound, has led to the identification of potent GSK-3 inhibitors. researchgate.net Structure-activity relationship (SAR) studies on these related N-(Pyridin-3-yl) compounds have provided insights into the structural requirements for achieving high potency and selectivity. researchgate.net
Another enzyme target of interest is the Hypoxia-inducible factor-1α (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions, a state often associated with solid tumors. nih.gov By promoting the expression of genes involved in angiogenesis and cell survival, HIF-1α is a key target for cancer therapy. nih.gov Certain complex heterocyclic compounds derived from scaffolds related to bromopyridines have been shown to inhibit HIF-1α activity under hypoxic conditions, presenting a potential avenue for developing novel anticancer agents. nih.gov
The exploration of these and other enzyme targets relies on the strategic modification of the lead compound. The table below illustrates hypothetical modifications to the core this compound structure to explore different enzyme interactions.
Table 1: Exemplar Modifications of the this compound Scaffold for Enzyme Target Exploration
| Modification Site | Modification Type | Potential Enzyme Target Class | Rationale |
| Amine Group (CH₂NH₂) | Acylation with various carboxylic acids | Kinases, Hydrolases | Introduce hydrogen bond donors/acceptors and alter steric bulk to fit into enzyme active sites. |
| Pyridine (B92270) Nitrogen | Quarternization | Methyltransferases | Introduce a positive charge to interact with anionic binding pockets. |
| Bromine Atom (Position 6) | Suzuki or Stille coupling | Various | Introduce diverse aryl or heteroaryl groups to explore hydrophobic pockets and pi-stacking interactions. |
| Pyridine Ring (Positions 2, 4) | Introduction of further substituents | Various | Fine-tune electronic properties and solubility of the molecule. |
This table is for illustrative purposes and represents general medicinal chemistry strategies.
Receptor-Ligand Interactions and Signal Transduction Pathways
The aminopyridine motif is a prevalent feature in ligands designed to interact with various cell surface and intracellular receptors, influencing downstream signal transduction pathways.
Chemokine Receptor 1 (CCR1) Antagonism and Immunomodulation
Chemokine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the migration of immune cells. CCR1 is primarily expressed on leukocytes, including monocytes, neutrophils, and T cells, and is involved in inflammatory responses. Antagonizing CCR1 is a therapeutic strategy for various inflammatory and autoimmune diseases. While many small molecule chemokine receptor antagonists have been developed, some exhibit cross-reactivity with other receptors, such as α1-adrenoceptors, which can lead to cardiovascular side effects. nih.gov
Derivatives based on the this compound framework can be synthesized to target CCR1. The design of selective antagonists often involves creating rigid structures that can effectively block the chemokine binding site. Research has shown that certain spiropiperidine compounds, which can be conceptually linked to cyclized derivatives of aminopyridines, act as potent CCR2 antagonists and sometimes show activity at other chemokine receptors. nih.gov The development of CCR1 antagonists derived from aminopyridine scaffolds focuses on optimizing selectivity to prevent off-target effects and modulate the immune response effectively.
Bruton's Tyrosine Kinase (BTK) Inhibition in Immunological Research
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling. frontiersin.org It is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases. frontiersin.orgnih.gov
The development of BTK inhibitors has been a significant area of research. While many successful inhibitors are based on other heterocyclic systems, the aminopyridine scaffold present in this compound offers a viable starting point for designing new classes of BTK modulators. For instance, studies on 6-amino-1,3,5-triazine derivatives have yielded potent irreversible BTK inhibitors. nih.gov These inhibitors typically feature a reactive group that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. The aminopyridine core can be functionalized to incorporate such "warheads" while also allowing for modifications to enhance binding affinity and selectivity over other kinases, such as EGFR and JAK3, to minimize adverse effects. nih.gov The inhibition of BTK and its downstream signaling can arrest the cell cycle and induce apoptosis in cancerous B-cells. nih.gov
Table 2: Key Kinases in Immunological Research and the Role of Pyridine-Based Inhibitors
| Kinase Target | Role in Immunity | Inhibition Strategy with Pyridine Derivatives | Example Compound Class |
| Bruton's Tyrosine Kinase (BTK) | B-cell receptor signaling, B-cell maturation. frontiersin.org | Covalent inhibition of Cys481 in the ATP-binding pocket. nih.gov | Irreversible inhibitors with an aminopyridine core. |
| Glycogen Synthase Kinase-3 (GSK-3) | Regulation of inflammatory responses. researchgate.net | Competitive ATP binding site inhibition. | N-(Pyridin-3-yl)-isonicotinamides. researchgate.net |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Medicinal Chemistry
SAR and SPR are foundational pillars of modern drug discovery, guiding the optimization of lead compounds into clinical candidates. drugdesign.org SAR studies correlate specific structural modifications of a molecule with changes in its biological activity, while SPR analyses relate these structural changes to physicochemical properties like solubility, permeability, and metabolic stability.
For derivatives of this compound, SAR studies are crucial for identifying which parts of the molecule are essential for biological activity and which can be modified to improve potency and selectivity. nih.gov For example, in the development of GSK-3 inhibitors based on a related N-(pyridin-3-yl) scaffold, SAR studies revealed the importance of the pyridine nitrogen and the amino-linker for potent inhibition. researchgate.net
A typical SAR exploration for this compound derivatives might involve:
Modification of the aminomethyl side chain: The length and nature of the linker between the pyridine ring and the terminal amine can be altered. The amine itself can be converted to amides, ureas, or sulfonamides to probe interactions with the target protein.
Substitution at the bromine position: Replacing the bromine atom with other halogens or with various aryl or alkyl groups via cross-coupling reactions can significantly impact binding affinity and lipophilicity.
Substitution on the pyridine ring: Adding substituents at other positions on the pyridine ring can modulate the electronic nature and steric profile of the compound.
These systematic modifications generate data that build a comprehensive SAR profile, which is essential for rational drug design. nih.govdrugdesign.org
Computational Chemistry and Molecular Docking in Rational Drug Design
Computational chemistry, particularly molecular docking, is an indispensable tool in the development of drugs based on scaffolds like this compound. unimore.it Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the three-dimensional structure of a biological target, such as an enzyme or receptor. frontiersin.orgnih.gov
The process involves several key steps:
Target Preparation: A high-resolution 3D structure of the target protein, obtained from X-ray crystallography, NMR, or homology modeling, is prepared. nih.gov
Ligand Preparation: The 3D structure of the this compound derivative is generated and its energy is minimized.
Docking Simulation: A docking algorithm systematically samples various conformations and orientations (poses) of the ligand within the target's binding site. frontiersin.org
Scoring: A scoring function is used to estimate the binding affinity for each pose, ranking the most likely binding modes. nih.gov
For derivatives of this compound, docking studies can rationalize observed SAR data and predict the activity of new, unsynthesized compounds. For example, docking studies on 3-aminopyridine (B143674) derivatives targeting certain receptors have shown that the presence of a thiourea (B124793) fragment can increase binding affinity. d-nb.info Similarly, in the context of CCR2 antagonists, docking can help understand how different chemical scaffolds occupy the binding pocket and can reveal key interactions, such as salt bridges or hydrogen bonds, that are critical for potency. biorxiv.org These computational insights allow chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. unimore.it
Broader Applications in Chemical Sciences and Engineering
Agricultural Chemical Formulation and Optimization
The pyridine (B92270) ring is a core structural element in numerous successful agrochemicals, including herbicides, insecticides, and fungicides. While multicomponent reactions (MCRs) are recognized as a powerful method for synthesizing a wide array of molecules with applications in agrochemistry, specific research detailing the use of (6-Bromopyridin-3-yl)methanamine in the formulation or optimization of agricultural products is not extensively documented in publicly available literature. mdpi.com However, the structural motifs present in the compound—a halogenated pyridine ring—are common in patented agrochemical compounds. The potential for derivatizing both the amine and the bromide positions allows for the theoretical generation of a diverse library of compounds for screening and optimization of biological activity against agricultural pests and diseases.
Advanced Materials Science and Polymer Chemistry
In the field of materials science, pyridine-based polymers are of significant interest for their thermal stability, unique electronic properties, and potential use in high-performance applications. While direct polymerization of this compound is not widely reported, its structure is analogous to monomers used to create advanced polymers. For instance, various pyridine-based polyamides, polybenzimidazoles, and polyurethane-ureas have been synthesized using monomers like pyridine dicarboxylic acids or diaminopyridines. researchgate.netbenicewiczgroup.comresearchgate.net
The this compound molecule possesses two key functionalities that make it a promising candidate for polymer synthesis:
The primary amine group can react with acyl chlorides, carboxylic acids, or isocyanates to form polyamides or polyureas.
The bromo-substituent on the pyridine ring can be used for post-polymerization modification via cross-coupling reactions or can be incorporated to influence the electronic properties and morphology of the final polymer. mdpi.com
The development of novel polymers often relies on the synthesis of new, functional monomers. Research into pyridine-based polyamides has demonstrated the creation of heat-resistant materials with improved solubility in common solvents, a desirable trait for material processing. researchgate.net Similarly, polybenzimidazoles containing pyridine units have been developed for applications in high-temperature polymer electrolyte membrane fuel cells, showcasing high proton conductivity and thermal stability. benicewiczgroup.com The incorporation of the this compound moiety could lead to materials with tailored properties for electronics, separation membranes, or specialty coatings.
Role as Intermediates in Complex Pharmaceutical Syntheses (e.g., Nilotinib, Imatinib Precursors)
One of the most significant applications of this compound and its close derivatives is its role as a crucial intermediate in the synthesis of targeted cancer therapies, particularly tyrosine kinase inhibitors.
Nilotinib Synthesis: Nilotinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). nih.gov The synthesis of Nilotinib involves the coupling of two key fragments. One of these fragments is derived from this compound or its parent compound, 6-bromo-3-aminopyridine. The bromo-pyridine portion of the molecule is essential for constructing the central pyrimidinyl-aminopyridine core of Nilotinib through a palladium-catalyzed Buchwald-Hartwig amination reaction.
Several patented synthetic routes for Nilotinib and its intermediates rely on a pyridine building block. mdpi.com The general strategy involves coupling a substituted pyrimidine (B1678525) with a bromopyridine derivative. The amine group, or a precursor to it, on the pyridine ring is then elaborated to form the final amide linkage in the Nilotinib structure.
Table 1: Exemplary Intermediates in Nilotinib Synthesis
| Intermediate Name | CAS Number | Role in Synthesis |
|---|---|---|
| This compound | 120740-10-5 | Precursor to the pyridine fragment, providing the necessary aminomethyl-pyridine structure. nih.govsigmaaldrich.com |
| 6-Bromopyridin-3-amine | 13534-97-9 | A related key starting material for building the core structure. |
Imatinib Precursor Synthesis: Imatinib, another critical tyrosine kinase inhibitor, also features a pyridine-pyrimidine core. synchem.de The synthesis of Imatinib similarly involves coupling a pyridine-containing fragment with other aromatic systems. iucr.org Patents describe the synthesis of a key Imatinib intermediate, 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine, which is then further reacted to produce the final drug. iucr.org The synthesis of this intermediate often starts from simpler pyridine derivatives, where a bromo-substituted pyridine is a common choice for coupling reactions due to its reactivity and commercial availability. The efficiency of these syntheses is critical for the large-scale production of the final active pharmaceutical ingredient. uni.lu
Prospective Research Trajectories and Innovations
Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of (6-Bromopyridin-3-yl)methanamine and its derivatives is continuously evolving towards greater efficiency, selectivity, and sustainability. Traditional methods are being refined and novel strategies are being developed to streamline the production of these valuable chemical intermediates.
A significant area of development involves the regioselective synthesis of precursors. For instance, a general method has been established for preparing 6-halo-pyridin-3-yl-boronic acids and their corresponding esters from 2,5-dihalopyridines. researchgate.net This method relies on a regioselective halogen-metal exchange followed by reaction with a trialkylborate, consistently yielding a single regioisomeric product. researchgate.net These boronic acid derivatives are crucial intermediates that offer a pathway to a wide array of substituted pyridines through palladium-catalyzed coupling reactions. researchgate.net The comparative study of a (6-bromopyridin-3-yl)boronic ester and (6-bromopyridin-3-yl)boronic acid has provided insights into their relative stabilities, which is critical for optimizing reaction conditions and yields. nih.gov
Future methodologies are likely to focus on:
Continuous Flow Chemistry: Large-scale production can be optimized using continuous flow reactors, which offer better control over reaction parameters like temperature and pressure, leading to higher yields and purity.
Greener Solvents and Catalysts: Research is moving towards replacing traditional, often hazardous, solvents and heavy metal catalysts (like palladium) with more environmentally benign alternatives. This includes exploring biocatalysis or alternative metal catalysts that are less toxic and more abundant.
One-Pot Reactions: Developing multi-step syntheses that can be carried out in a single reaction vessel without isolating intermediates can significantly reduce waste, time, and resource consumption.
Identification of Unexplored Biological Targets and Disease Areas for Derivative Application
The structural motif of this compound is a versatile scaffold for generating derivatives with potential therapeutic applications across a spectrum of diseases. The ability to modify the molecule at two distinct points allows for the fine-tuning of its pharmacological properties to interact with novel biological targets.
One promising area is the development of new antibacterial agents. Derivatives of 3-fluoro-6-methoxyquinoline (B1245202) have been identified as novel inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, making them excellent targets for antibiotic development. An optimized series of these compounds demonstrated potent activity against Staphylococcus aureus, including strains resistant to existing drugs, both in laboratory tests and in animal models of infection. nih.gov
Another significant application is in the field of oncology. Methyltransferase-like 3 (METTL3) is an enzyme involved in RNA modification and has been identified as a target in various cancers. researchgate.net High-throughput docking of adenosine (B11128) analogue libraries has successfully identified inhibitors of METTL3. researchgate.net Given that this compound can be used to create diverse heterocyclic libraries, its derivatives represent a potential source of novel METTL3 inhibitors.
Future research will likely target a wider range of disease areas by exploring the interaction of its derivatives with various protein classes.
| Potential Biological Target Class | Example Target | Associated Disease Area |
| Bacterial Enzymes | DNA Gyrase / Topoisomerase IV nih.gov | Infectious Diseases (e.g., MRSA) |
| Kinases | Various | Oncology, Inflammatory Diseases |
| Proteases | 3-chymotrypsin-like protease (3CLpro) frontiersin.org | Viral Infections (e.g., SARS-CoV-2) |
| RNA Methyltransferases | METTL3 researchgate.net | Oncology (e.g., Colorectal Cancer) |
| G-Protein Coupled Receptors (GPCRs) | Various | CNS Disorders, Metabolic Diseases |
| Organic Cation Transporters | OCT3 nih.gov | Drug-Drug Interactions, Metabolism |
Integration of Advanced Computational Methods for Predictive Modeling and Virtual Screening
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of vast chemical spaces. nih.gov For a versatile building block like this compound, these methods are crucial for designing libraries of derivatives with a higher probability of success.
Virtual Screening (VS) is a key technique used to search large libraries of compounds for molecules that are likely to bind to a specific biological target. bohrium.com Structure-based virtual screening (SBVS), for example, uses the three-dimensional structure of a target protein to dock potential ligands and predict their binding affinity. frontiersin.orgnih.gov This approach allows researchers to prioritize which derivatives of this compound should be synthesized and tested experimentally, saving significant time and resources. bohrium.com
Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another critical computational application. By predicting these pharmacokinetic and toxicological parameters early in the discovery process, researchers can filter out compounds that are likely to fail later in development due to poor bioavailability or toxicity. ijpsdronline.com For derivatives of this compound, this means designing molecules that not only interact with the target but also have the potential to become safe and effective drugs.
The integration of these computational methods allows for a more rational approach to drug design, as outlined in the table below.
| Computational Method | Application | Advantage for Derivative Design |
| Virtual High-Throughput Screening (vHTS) | Rapidly screen millions of virtual compounds against a target. frontiersin.org | Prioritizes synthetic efforts on the most promising scaffolds derived from this compound. |
| Molecular Docking | Predict the binding mode and affinity of a ligand to a protein. ijpsdronline.com | Guides the structural modifications needed to improve potency and selectivity. |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the ligand-protein complex over time. ijpsdronline.com | Provides insights into the stability of the binding interaction and the role of specific molecular interactions. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. ijpsdronline.com | Helps to eliminate compounds with unfavorable drug-like properties early on, reducing late-stage attrition. |
Synergistic Approaches with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The true potential of this compound as a scaffold is realized when its synthetic versatility is combined with high-throughput screening (HTS) and combinatorial chemistry. This synergy creates a powerful engine for discovering novel lead compounds. nih.gov
Combinatorial chemistry involves the systematic and repetitive linking of different building blocks to generate a large library of structurally related compounds. nih.gov this compound and its boronic acid counterparts are ideal building blocks for this process, offering two points of diversification. researchgate.net By reacting the amine or the bromo-pyridine moiety with different sets of reagents, vast libraries of unique pyridine (B92270) derivatives can be rapidly assembled.
High-Throughput Screening (HTS) then allows for the rapid testing of these large compound libraries against a specific biological target or in a phenotypic assay. thermofisher.comarvojournals.org For example, HTS has been used to screen small molecule libraries to identify inhibitors of the organic cation transporter 3 (OCT3) or to find drugs that could be repurposed for diabetic retinopathy. nih.govarvojournals.org
The workflow is a cycle of design, synthesis, and testing:
Library Design: Computational tools are used to design a virtual library of this compound derivatives with optimal diversity and drug-like properties.
Combinatorial Synthesis: Automated chemical synthesis techniques are used to produce the physical library of compounds.
High-Throughput Screening: The library is screened for activity against the chosen biological target.
Hit Identification: Active compounds ("hits") are identified and their structures are confirmed. nih.gov
Lead Optimization: The most promising hits are then further modified and optimized to improve their potency, selectivity, and ADMET properties, often using insights from another round of computational modeling.
This integrated approach has proven to be highly effective in accelerating the early phases of drug discovery, and the unique chemical properties of this compound make it a valuable component in these modern discovery campaigns. thermofisher.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Bromopyridin-3-yl)methanamine in laboratory settings?
- Methodology : The compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, bromine at the 6-position of pyridine can undergo Suzuki-Miyaura coupling with boronic acids to introduce functional groups . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Key intermediates like 3-(aminomethyl)pyridine derivatives can be brominated selectively using N-bromosuccinimide (NBS) under controlled conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the bromine substitution pattern and amine group. The deshielding effect of bromine on adjacent protons (e.g., H-5 in pyridine) is critical for structural assignment .
- Mass Spectrometry (HRMS) : Validates molecular weight (230.06 g/mol for the free base) and isotopic patterns consistent with bromine .
- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and confirms the spatial arrangement of bromine and the methanamine group .
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Methodology : Screen catalysts (e.g., Pd(PPh) for cross-couplings) and solvents (DMF, THF) to enhance reactivity. Reaction monitoring via TLC or HPLC ensures intermediate stability. For bromine-mediated substitutions, use anhydrous conditions to minimize hydrolysis .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodology : Cross-validate using multiple techniques. For example, if NMR suggests a planar amine group but X-ray shows slight pyramidalization, consider dynamic effects in solution. Use SHELXL’s twin refinement (via the BASF parameter) to model disorder or twinning . Enantiomorph-polarity estimation (e.g., Flack parameter) ensures correct absolute configuration .
Q. What strategies are effective for studying the bromine substituent’s reactivity in cross-coupling reactions?
- Methodology : Design kinetic studies under varying temperatures and catalyst loads. Use B NMR to track boronic acid coupling partners. Compare reactivity with non-brominated analogs to quantify the bromine’s electronic effects. For mechanistic insights, employ DFT calculations (e.g., Gaussian) to model transition states .
Q. How can computational modeling predict the compound’s bioactivity in drug discovery?
- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the bromine as a halogen-bond donor. Validate predictions with SAR studies: synthesize derivatives (e.g., 6-chloro or 6-iodo analogs) and assay binding affinity. Pharmacokinetic properties (logP, solubility) can be modeled via QSAR tools .
Q. What experimental approaches analyze its coordination chemistry as a ligand?
- Methodology : Synthesize metal complexes (e.g., with Cu(II) or Pd(II)) and characterize via:
- UV-Vis/EPR : Detect d-d transitions or paramagnetic signals.
- Single-crystal XRD : Resolve ligand-metal bond lengths and geometry (e.g., square planar vs. octahedral).
- Cyclic Voltammetry : Study redox behavior influenced by the bromine’s electron-withdrawing effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
